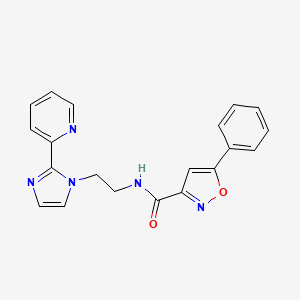

5-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c26-20(17-14-18(27-24-17)15-6-2-1-3-7-15)23-11-13-25-12-10-22-19(25)16-8-4-5-9-21-16/h1-10,12,14H,11,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGIJISAFLGOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of activated nitro compounds with alkenes to form isoxazolines, which are then converted to isoxazoles through cycloaddition reactions . The reaction conditions often include the use of chloroform as a solvent and 1,4-diazabicyclo[2.2.2]octane as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

5-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

- Nitrofuran Derivatives : Compounds such as 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3 in ) share a carboxamide-linked ethylpyridyl side chain but replace the isoxazole core with a nitrofuran ring. The nitro group on the furan enhances electrophilicity, often associated with antimicrobial activity, whereas the phenyl-substituted isoxazole in the target compound may improve metabolic stability or lipophilicity .

- Imidazole-Containing Derivatives : N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2 in ) incorporates a propylimidazole side chain instead of the ethylpyridyl-imidazole group. This structural difference may alter pharmacokinetic properties, such as solubility and membrane permeability .

Side Chain Modifications

The ethylpyridyl-imidazole side chain in the target compound contrasts with simpler analogs like (2-(pyridin-2-yl)ethyl)urea (), which lacks the imidazole ring. The imidazole addition likely enhances binding affinity through π-π stacking or coordination with metal ions, a feature absent in urea-based derivatives .

Data Table: Key Structural and Functional Comparisons

Biological Activity

5-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an isoxazole ring and various functional groups that contribute to its potential therapeutic properties.

Chemical Structure

The chemical structure of 5-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanism may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby modulating their activity.

- Receptor Modulation : Interacting with receptors to influence signaling pathways.

Anticancer Activity

Research has indicated that 5-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the compound was evaluated against human prostate cancer cell lines, showing promising results with low IC50 values, indicating potent cytotoxicity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated effectiveness against a range of bacterial strains, which could be valuable in developing new antibiotics.

Study on Antitumor Activity

A comprehensive study evaluated the antitumor effects of various derivatives of isoxazole compounds, including our target compound. The results indicated that the compound exhibited higher selectivity and potency against renal cancer cell lines compared to other tested compounds, establishing its potential as a lead candidate for further development in cancer therapy.

Mechanistic Studies

Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death. This was confirmed through flow cytometry assays that indicated a dose-dependent increase in apoptotic cells upon treatment with the compound.

Q & A

Q. What are the optimized synthetic routes for 5-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:

Isoxazole Core Formation : Cyclocondensation of β-diketones with hydroxylamine under acidic conditions to form the 3-carboxamide isoxazole ring.

Imidazole-Pyridine Substitution : Coupling the isoxazole intermediate with 2-(pyridin-2-yl)-1H-imidazole via a carbodiimide-mediated amidation (e.g., EDC/HOBt in dichloromethane) .

Ethyl Linker Integration : Alkylation of the imidazole nitrogen using 1,2-dibromoethane, followed by nucleophilic substitution to attach the ethyl spacer .

-

Critical Factors :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

-

Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates amidation .

-

Purification : Recrystallization from ethanol improves purity (>95%) .

- Data Comparison :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Amidation | EDC/HOBt, DCM, RT | 78 | 92 | |

| Alkylation | K₂CO₃, EtOH, reflux | 65 | 95 |

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (XRD) : Crystals grown via slow evaporation (solvent: ethanol/DCM mixture) are mounted on a diffractometer. Data collection at 100 K minimizes thermal motion artifacts.

- Refinement : SHELX programs (SHELXL) are industry-standard for small-molecule refinement due to robust handling of twinning and high-resolution data .

- Key Parameters :

- Space group identification (e.g., P2₁/c).

- Anisotropic displacement parameters for non-H atoms.

- R-factor convergence (<0.05 for high-quality data) .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or COX-1/2 inhibition) with recombinant enzymes. IC₅₀ values are calculated using dose-response curves .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Normalize viability against controls .

- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for targets like EGFR or PDGFR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in pharmacological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to:

- Phenyl Group : Replace with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.

- Imidazole-Pyridine Moiety : Test alkylation at the imidazole N1 position .

- Assay Correlation : Compare IC₅₀ values across analogs to identify critical functional groups. For example, bulky substituents on phenyl may reduce COX-2 inhibition .

Q. What computational strategies are effective for molecular docking of this compound to identify biological targets?

- Methodological Answer :

Target Selection : Prioritize kinases or GPCRs based on structural similarity to known inhibitors (e.g., imidazole-containing COX inhibitors) .

Q. Docking Workflow :

- Prepare ligand and receptor files (PDB format) using Open Babel.

- Grid generation in AutoDock Vina around active sites (e.g., COX-2’s hydrophobic channel).

- Score binding poses using MM/GBSA free-energy calculations .

Validation : Compare docking scores with experimental IC₅₀ values to validate predictive accuracy .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Variable Control : Standardize assay parameters (pH, temperature, solvent DMSO concentration ≤0.1%) to minimize artifacts .

- Orthogonal Assays : Confirm COX inhibition via both fluorescence and ELISA-based prostaglandin E₂ measurement .

- Data Normalization : Use Z-factor analysis to assess assay robustness and exclude low-reliability datasets .

Q. What stability studies are critical for ensuring compound integrity in pharmacological experiments?

- Methodological Answer :

- Forced Degradation : Expose the compound to:

- Acidic/basic conditions (0.1M HCl/NaOH, 24h).

- Oxidative stress (3% H₂O₂).

- Analytical Monitoring : HPLC-MS tracks degradation products (e.g., isoxazole ring-opening under basic conditions) .

- Storage Recommendations : Lyophilized solid stored at -20°C in argon atmosphere prevents hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.